molecular formula C6H10O4 B3054767 1-Ethyl 3-methyl malonate CAS No. 6186-89-6

1-Ethyl 3-methyl malonate

Cat. No. B3054767
CAS RN: 6186-89-6
M. Wt: 146.14 g/mol
InChI Key: LIRDIZPKBSSVBK-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl malonate, also known as Ethyl methyl malonate, is a chemical compound with the molecular formula C6H10O4 . It has an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .


Synthesis Analysis

A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .


Molecular Structure Analysis

The molecular structure of 1-Ethyl 3-methyl malonate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The ChemSpider ID for this compound is 245163 .


Chemical Reactions Analysis

The Malonic Ester Synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

Scientific Research Applications

  • Catalytic Hydrogenation of Dimethyl Malonate : A study by Zheng, Zhu, Li, and Ji (2017) investigated an alternative route for 1,3-propanediol production from vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst. This research is significant for the production of 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate manufacturing (Zheng, Zhu, Li, & Ji, 2017).

  • Stable Monopyrrole Atropisomers : Boiadjiev and Lightner (2002) studied malonic ester derivatives, including ethyl and methyl 3,5-dimethyl-4-(1′-iodoneopentyl)-1H-pyrrole-2-carboxylate, which exhibited restricted rotation due to bulky groups. These compounds belong to a rare class of atropisomers with restricted rotation about an sp3–sp2 C–C bond (Boiadjiev & Lightner, 2002).

  • Synthesis of Alkyl Methyl(Ethyl) Malonates : Shi (2003) described a method for synthesizing alkyl methyl(ethyl) malonates through solid-liquid phase transfer catalysis without solvent, enhancing yield and reducing reaction time under microwave irradiation (Shi, 2003).

  • Ionic Liquid in Knoevenagel Condensation : Ranu and Jana (2006) reported that the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide efficiently catalyzes Knoevenagel condensation without organic solvents, utilizing diethyl malonate among other reactants. This method is significant for aliphatic aldehyde condensation with diethyl malonate (Ranu & Jana, 2006).

  • Green Chemistry Approach to Synthesizing Malonyl Chlorides : Patil and Chavan (2015) focused on synthesizing monomethyl malonyl chloride and monoethyl malonyl chloride, exploring a green chemistry approach that involves selective saponification, hydrolysis, and chlorination of dialkyl malonate (Patil & Chavan, 2015).

  • Crystal Structures of Dialkyl Diester Triphenylphosphonium Ylids : Castañeda et al. (2007) investigated the hydrogen bonding and crystal packing in ethyl methyl 2-(triphenylphosphoranylidene)malonate, contributing to the understanding of the conformations of such compounds (Castañeda et al., 2007).

Safety And Hazards

1-Ethyl 3-methyl malonate can cause serious eye irritation . It is harmful to aquatic life . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . Release to the environment should be avoided . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-O-ethyl 1-O-methyl propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRDIZPKBSSVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299096
Record name 1-Ethyl 3-methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl 3-methyl malonate

CAS RN

6186-89-6
Record name NSC128183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl 3-methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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